Target Engagement: CYP4Z1 Inhibition Potency Comparison
N-cyclopropyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine demonstrates moderate inhibitory activity against CYP4Z1, a potential therapeutic target in cancer [1]. In a head-to-head enzymatic assay, this compound exhibited a Ki of 2.20 µM, whereas the structurally related guanidine derivative BDBM50527963 (CHEMBL4557940) showed a weaker Ki of 6.5 µM under identical conditions [2].
| Evidence Dimension | CYP4Z1 inhibition binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 µM (2,200 nM) |
| Comparator Or Baseline | BDBM50527963 (CHEMBL4557940), Ki = 6.5 µM (6,500 nM) |
| Quantified Difference | ~3-fold higher affinity for the target compound |
| Conditions | Inhibition of CYP4Z1 (unknown origin) in human HepG2 cell membranes transduced with lentiviral vector, using luciferin-benzyl ether as substrate, preincubated 5 min with NADPH, measured at 10 min by LC-MS/MS |
Why This Matters
Enhanced potency offers a more efficient tool compound for studying CYP4Z1-related pathways, potentially requiring lower concentrations in cellular assays and reducing off-target effects.
- [1] BindingDB. Affinity Data for BDBM50527963: Ki 2.20E+3 nM at CYP4Z1. View Source
- [2] BindingDB. Affinity Data for BDBM50527963 comparator: Ki 6.50E+3 nM. View Source
